

"in vitro versus in vivo studies of 4-tert-Butyl-2-ethylphenol toxicity"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-tert-Butyl-2-ethylphenol*

Cat. No.: *B15336012*

[Get Quote](#)

A Comparative Guide to the Toxicity of Butylated Phenols: In Vitro vs. In Vivo Studies

A Note on 4-tert-Butyl-2-ethylphenol

A comprehensive review of scientific literature reveals a significant lack of toxicological data for the specific isomer **4-tert-Butyl-2-ethylphenol**. Therefore, this guide provides a comparative analysis of structurally related and commercially more significant isomers for which both in vitro and in vivo toxicity data are available. The primary focus will be on 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butyl-4-ethylphenol, with additional data on 2-tert-butyl-4-ethylphenol. This information is intended for researchers, scientists, and drug development professionals to understand the toxicological profiles of these related compounds.

2,4-Di-tert-butylphenol (2,4-DTBP)

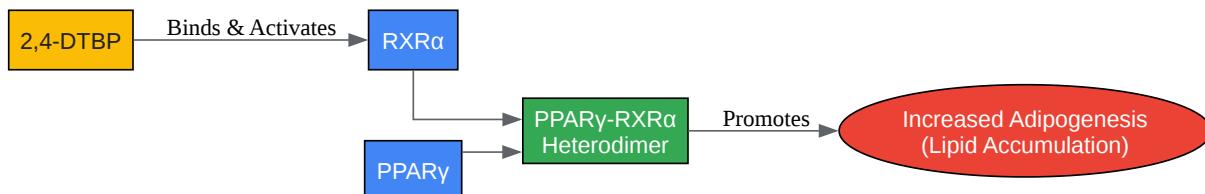
2,4-DTBP is a widely used antioxidant and a known environmental contaminant.^[1] It has been detected in various environmental media and human tissues.^{[1][2]} Its toxicological profile has been investigated in both in vitro and in vivo models.

Quantitative Data Presentation

Toxicity Endpoint	In Vitro Data	In Vivo Data (Rat)
Acute Toxicity	Data not available	Oral LD50: ~2000 mg/kg (male), 1762.4 mg/kg (female) [3]
Repeated Dose Toxicity	Data not available	28-day oral NOEL: 75 mg/kg/day (male), 20 mg/kg/day (female)[3]
Genotoxicity	<ul style="list-style-type: none">- Not mutagenic in bacterial reverse mutation assays (Ames test).[3]- Induced structural chromosomal aberrations in Chinese hamster lung (CHL/IU) cells with metabolic activation.[3]	Data not available
Endocrine Disruption	<ul style="list-style-type: none">- Binds to the rainbow trout estrogen receptor.[2]- Identified as a human estrogen receptor ligand.[2]- Activates the PPARγ-RXRα heterodimer, suggesting potential as an obesogen.[2]	<ul style="list-style-type: none">- Elicited hepatic and renal toxicity in rats.[2]
Cytotoxicity	<ul style="list-style-type: none">- IC50 of 10 μg/mL against HeLa cells.[4]- Induces apoptosis in cancer cell lines (MCF-7 and A431).[4]	Data not available

Experimental Protocols

In Vitro Chromosomal Aberration Test[3]


- Cell Line: Chinese hamster lung (CHL/IU) cells.
- Method: The study followed the Guidelines for Screening Mutagenicity Testing of Chemicals (Chemical Substances Control Law of Japan) and OECD Test Guideline 473.

- Treatment: Cells were treated with 2,4-DTBP for a short duration (6 hours) with and without an exogenous metabolic activation system (S9 mix).
- Endpoint: Assessment of structural chromosomal aberrations.
- Results: Structural chromosomal aberrations were observed at concentrations of 7.5 and 10 $\mu\text{g}/\text{mL}$ in the presence of the S9 mix.

In Vivo 28-Day Repeated Dose Oral Toxicity Study[3]

- Animal Model: Crj:CD(SD)IGS rats.
- Administration: 2,4-DTBP was administered orally at doses of 0, 5, 20, 75, and 300 $\text{mg}/\text{kg}/\text{day}$ for 28 days.
- Observations: Clinical signs, body weight, food consumption, urinalysis, hematology, blood chemistry, and histopathology were examined.
- Key Findings: At 300 mg/kg , salivation, increased urine volume, and changes in hematological parameters were observed. Liver and kidney weights were increased, with histopathological findings of centrilobular hypertrophy of hepatocytes and changes in renal tubules.

Signaling Pathway

[Click to download full resolution via product page](#)

2,4-DTBP activation of the PPAR γ -RXR α pathway.

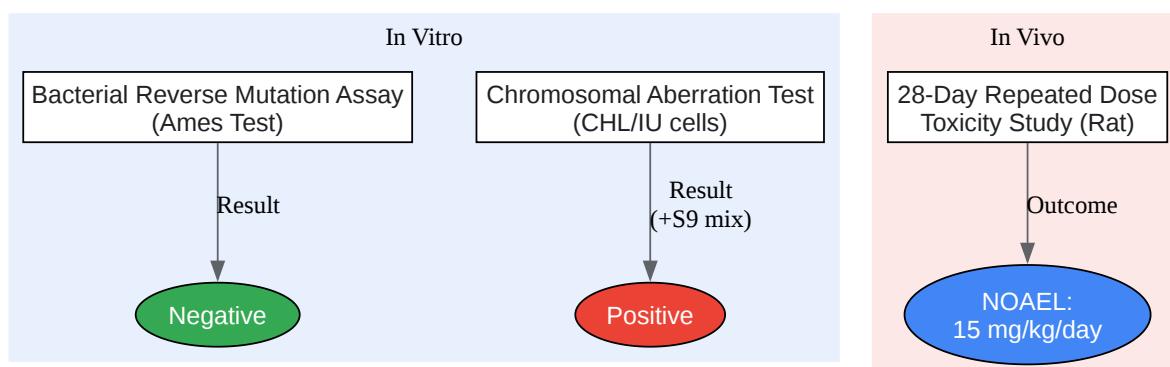
2,6-di-tert-butyl-4-ethylphenol

This compound is another phenolic antioxidant for which some comparative toxicological data is available.

Quantitative Data Presentation

Toxicity Endpoint	In Vitro Data	In Vivo Data (Rat)
Acute Toxicity	Data not available	In a 14-day dose-finding study, mortality was observed at 1000 mg/kg bw/day.[5]
Repeated Dose Toxicity	Data not available	28-day oral NOAEL: 15 mg/kg bw/day.[5]
Genotoxicity	<ul style="list-style-type: none">- Negative in bacterial mutation assays (Ames test).[5] <p>Positive for chromosomal aberrations in CHL/IU cells with metabolic activation.[5]</p>	Data not available
Carcinogenic Risk	<ul style="list-style-type: none">- Interferes with Retinoic Acid Receptor β (RARβ).[6]- Promotes proliferation and metastasis of cancer cells (H4IIE).[6]	Data not available

Experimental Protocols


In Vitro Chromosomal Aberration Test[5]

- Cell Line: CHL/IU cells.
- Methodology: The study was conducted according to OECD Test Guideline 473.
- Metabolic Activation: The test was performed with and without a metabolic activation system (S9 mix).
- Outcome: The compound was found to be positive for inducing chromosomal aberrations in the presence of metabolic activation, indicating it is genotoxic in vitro.

In Vivo 28-Day Repeated Dose Toxicity Study[5]

- Animal Model: Rats.
- Administration: The compound was administered via gavage at doses of 0, 15, 60, or 250 mg/kg bw/day for 28 days.
- Key Findings: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 15 mg/kg bw/day based on hypertrophy in the liver and thyroid and increased liver weight at higher doses.

Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for toxicity assessment of 2,6-di-tert-butyl-4-ethylphenol.

2-tert-butyl-4-ethylphenol

Limited toxicological information is available for this isomer.

- In Vivo Data: Oral administration to rats at a dose of 1.5 mmoles/kg/day was shown to induce liver microsomal enzymes, specifically hexobarbitone oxidase and aminopyrine demethylase.[7] This suggests that the compound can alter the metabolic capacity of the liver.

- In Vitro Data: Studies have shown that 2-tert-butylphenol can act as an antagonist for the androgen receptor (AR) and an inverse agonist for the estrogen-related receptor γ (ERR γ) in recombined yeast strains.[8]

Comparison and Conclusion

This guide highlights the differences and occasional correlations between in vitro and in vivo toxicity data for several butylated phenol compounds, presented as surrogates in the absence of data for **4-tert-Butyl-2-ethylphenol**.

For 2,4-DTBP, in vitro assays correctly identified its potential for endocrine disruption, which is a key concern in its overall toxicological profile. The genotoxicity findings in vitro (chromosomal aberrations) suggest a potential that requires further in vivo investigation. The acute oral toxicity in rats is relatively low.

For 2,6-di-tert-butyl-4-ethylphenol, in vitro tests also indicated genotoxic potential, which is a significant finding for hazard identification. The in vivo study established a NOAEL, providing a crucial metric for risk assessment.

The available data underscores a common theme in toxicology:

- In vitro studies are invaluable for screening potential hazards, elucidating mechanisms of toxicity (like receptor binding or genotoxicity), and prioritizing chemicals for further testing. They are generally faster and less resource-intensive. However, as seen with some volatile phenols, experimental conditions can sometimes lead to underestimation of toxicity.[9]
- In vivo studies provide data on systemic effects within a whole organism, accounting for metabolism, distribution, and excretion. They are essential for determining dose-response relationships and establishing safety thresholds like NOAELs for regulatory purposes.

In conclusion, both in vitro and in vivo studies are complementary and essential for a comprehensive understanding of a chemical's toxicity. The findings for the isomers presented here suggest that butylated phenols as a class warrant careful toxicological evaluation, with particular attention to endocrine-disrupting and genotoxic potential. The significant data gap for **4-tert-Butyl-2-ethylphenol** highlights the need for further research on less common but potentially relevant chemical isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 4. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [mdpi.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RAR β : In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["in vitro versus in vivo studies of 4-tert-Butyl-2-ethylphenol toxicity"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15336012#in-vitro-versus-in-vivo-studies-of-4-tert-butyl-2-ethylphenol-toxicity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com